molecular formula C9H12FN3O B1490069 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine CAS No. 1420941-49-6

5-Fluoro-2-(piperidin-3-yloxy)pyrimidine

Cat. No. B1490069
CAS RN: 1420941-49-6
M. Wt: 197.21 g/mol
InChI Key: SMSLRGOGHSLLII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Fluoro-2-(piperidin-3-yloxy)pyrimidine hydrochloride” is a chemical compound with potential applications in scientific research, spanning diverse fields from medicinal chemistry to drug development. It has a chemical formula of C9H12FN3O・HCl and a molecular weight of 233.67 .


Synthesis Analysis

While specific synthesis methods for “5-Fluoro-2-(piperidin-3-yloxy)pyrimidine” were not found in the search results, there are general methods for synthesizing fluorinated pyrimidines. For instance, one method involves refluxing the 8-chloro derivatives of pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidines with various amines . Another method involves the cyclization of some amines under the action of phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of “5-Fluoro-2-(piperidin-3-yloxy)pyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a fluorine atom and a piperidin-3-yloxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Fluoro-2-(piperidin-3-yloxy)pyrimidine” include a chemical formula of C9H12FN3O・HCl and a molecular weight of 233.67 .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in drug design, and 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine can serve as a starting material for synthesizing a variety of piperidine derivatives. These derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry .

Pharmacological Applications

The piperidine moiety is a common feature in FDA-approved drugs. Compounds with this moiety exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine could be used to develop new pharmacological agents with these properties.

Anticancer Research

Piperidine derivatives have shown promise in anticancer research. They are utilized in various ways to combat cancer, such as through antiproliferation and antimetastatic effects. The compound could be explored for its potential anticancer applications .

Antimicrobial and Antifungal Applications

The structural features of piperidine derivatives make them suitable candidates for developing new antimicrobial and antifungal agents. Research into 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine could lead to the discovery of novel treatments for infectious diseases .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives are known for their analgesic and anti-inflammatory properties. As such, 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine could be investigated for use in pain management and inflammation control .

Neurological Disorder Treatments

Compounds with a piperidine structure have been used in the treatment of neurological disorders such as Alzheimer’s disease. The subject compound may have applications in the development of drugs for these conditions .

Antihypertensive and Cardiovascular Research

Piperidine derivatives can exhibit antihypertensive effects, which are beneficial in cardiovascular research. Investigating 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine in this context could lead to advancements in heart disease treatments .

Antiviral and Antimalarial Research

The versatility of piperidine derivatives extends to antiviral and antimalarial applications. Research into the specific compound could contribute to the creation of new therapies for viral infections and malaria .

Mechanism of Action

    Target of action

    Fluorinated pyrimidines generally target enzymes involved in DNA and RNA synthesis, such as thymidylate synthase . They may also target other RNA- and DNA-modifying enzymes .

    Mode of action

    Fluorinated pyrimidines are often incorporated into the DNA and RNA of cancer cells, causing mutations and errors during replication that lead to cell death .

    Biochemical pathways

    The primary pathway affected by fluorinated pyrimidines is DNA synthesis. By inhibiting thymidylate synthase, these compounds prevent the formation of thymidine monophosphate, a necessary component of DNA .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, Excretion) properties of fluorinated pyrimidines can vary widely depending on the specific compound and its formulation. Generally, these compounds are well absorbed and widely distributed throughout the body. They are metabolized in the liver and excreted in the urine .

    Result of action

    The ultimate result of the action of fluorinated pyrimidines is the death of rapidly dividing cells, particularly cancer cells .

    Action environment

    The action, efficacy, and stability of fluorinated pyrimidines can be influenced by various environmental factors, including the pH of the environment, the presence of other drugs, and the specific characteristics of the target cells .

Safety and Hazards

According to the safety data sheet, “5-Fluoro-2-(piperidin-3-yloxy)pyrimidine hydrochloride” should be handled with care. It should be kept away from heat/sparks/open flames/hot surfaces and contact with skin should be avoided. In case of inhalation, skin contact, eye contact, or ingestion, appropriate first-aid measures should be taken .

properties

IUPAC Name

5-fluoro-2-piperidin-3-yloxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O/c10-7-4-12-9(13-5-7)14-8-2-1-3-11-6-8/h4-5,8,11H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSLRGOGHSLLII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=NC=C(C=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(piperidin-3-yloxy)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.